molecular formula C10H17NO5 B1381408 (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid CAS No. 1414958-20-5

(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid

Cat. No. B1381408
M. Wt: 231.25 g/mol
InChI Key: FUECAVZSGQIGRI-RQJHMYQMSA-N
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Description

This compound is a type of oxolane derivative. Oxolanes are cyclic ethers with a four-membered ring. The structure suggests that it is a carboxylic acid derivative with an oxolane ring and an amino group that is protected by a tert-butoxycarbonyl (BOC) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxolane ring, a carboxylic acid group, and a BOC-protected amino group . These functional groups could be confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

As a carboxylic acid derivative, this compound could undergo various reactions typical of carboxylic acids, such as esterification or amide formation . The BOC group is a common protecting group for amines and can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Synthesis of Carboxamide and Carboxylate Derivatives : Research has been conducted on the transformation of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates via reactions with binucleophiles. This includes the use of 2-amino-2-methylpropanol, showcasing the utility of similar compounds in synthesizing new chemical entities with potential applications in medicinal chemistry and material science (Yıldırım, Kandemirli, & Akçamur, 2005).

  • Oxidative Carbonylation to Furan Esters : The direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to high-value-added furan-3-carboxylic esters demonstrates the compound's role in facilitating complex chemical syntheses. This process exemplifies the compound's relevance in synthesizing furan esters, important in pharmaceuticals and agrochemicals (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

  • Synthesis of α,α-Dialkyl α-Amino Acids : Studies on the efficiency of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones, derived from isobutyraldehyde and α-amino acids, highlight the compound's utility in generating enantiopure α,α-dialkylated α-amino acids. This research underscores the significance of such compounds in synthesizing enantiopure amino acids for pharmaceutical development (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

  • Electrochemical Fluorination : The electrochemical fluorination (ECF) of ester derivatives related to oxolane-2-yl-carboxylic acid showcases the compound's potential in introducing fluorine atoms into organic molecules. This process is crucial for the synthesis of fluorinated compounds used in pharmaceuticals, agrochemicals, and materials science (Takashi, Tamura, & Sekiya, 2005).

Organic Synthesis Building Blocks

Safety And Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. This could include optimizing the synthesis procedure, investigating the reactivity of the compound, and testing its activity in relevant biological systems .

properties

IUPAC Name

(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECAVZSGQIGRI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid

CAS RN

1414958-20-5
Record name rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
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(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
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(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
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(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
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(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid

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